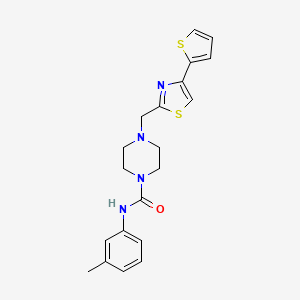

4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies as a potential therapy for various types of cancers.

Applications De Recherche Scientifique

DNA Binding and Fluorescent Staining

One area of application for structurally related compounds involves DNA binding and fluorescent staining. Hoechst 33258, a compound with a similar N-methyl piperazine derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property has made it a valuable tool in cellular biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Its analogues have also found uses as radioprotectors and topoisomerase inhibitors, demonstrating the potential of such structures in drug design and diagnostic applications (Issar & Kakkar, 2013).

Antitubercular Activity

Modifications to the structure of isoniazid, a well-known antitubercular drug, involving derivatives similar in complexity to the given compound, have shown promising anti-tubercular activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the potential of such compounds in the development of new treatments for tuberculosis, a critical area of medical need (Asif, 2014).

Dopamine D2 Receptor Ligands

In neuropsychiatric disorder treatment, arylcycloalkylamines, phenyl piperidines, and piperazines with arylalkyl substituents have been explored for their potential as D2-like receptor ligands. These compounds, through their pharmacophoric groups, may contribute to the development of antipsychotic agents, indicating the relevance of structurally complex piperazine derivatives in addressing disorders like schizophrenia and depression (Sikazwe et al., 2009).

Propriétés

IUPAC Name |

N-(3-methylphenyl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS2/c1-15-4-2-5-16(12-15)21-20(25)24-9-7-23(8-10-24)13-19-22-17(14-27-19)18-6-3-11-26-18/h2-6,11-12,14H,7-10,13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWXWQDLMJIRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile](/img/structure/B2563604.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2563605.png)

![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2563615.png)

![1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2563616.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2563622.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2563623.png)

methanone](/img/structure/B2563625.png)